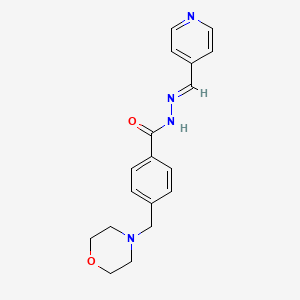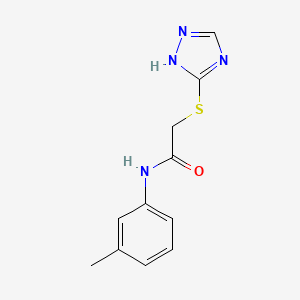![molecular formula C17H17FN6O B5537740 2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Antiviral Activity
A study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable anti-avian influenza virus activity. The compounds were synthesized through a sequence of reactions starting from benzoyl isothiocyanate, leading to compounds that possess significant antiviral activities against bird flu influenza H5N1, with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Orexin Receptor Antagonism
Research on orexin receptor 1-selective antagonists derived from a dual orexin receptor 1/2 antagonist revealed compounds with excellent antagonistic activity against orexin receptor 1. This includes N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide, which showed significant selectivity and potency, indicating potential applications in treating sleep disorders and other conditions related to orexin signaling (Futamura et al., 2017).
Tumor Imaging with PET
Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for tumor imaging using positron emission tomography (PET). The study aimed to improve biodistribution properties for effective tumor imaging. Some compounds showed higher uptake in tumor cells and were considered for further investigation in PET imaging applications, highlighting the potential use of fluorinated compounds in diagnostic imaging of tumors (Xu et al., 2012).
Building Blocks in Medicinal Chemistry
The development of 3-amino-4-fluoropyrazoles as building blocks in medicinal chemistry was highlighted, showcasing their importance due to the additional functional groups that allow for further functionalization. These compounds are useful for synthesizing a wide range of pharmacologically active molecules (Surmont, Verniest, & De Kimpe, 2011).
Antimicrobial and Antitumor Activities
Another study synthesized novel N-arylpyrazole-containing enaminones, which were used to create substituted pyrazoles with reported antitumor and antimicrobial activities. These compounds, after undergoing various reactions, showed inhibition effects comparable to those of standard drugs against specific human cell lines, demonstrating their potential in developing new therapeutic agents (Riyadh, 2011).
properties
IUPAC Name |
2-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-12-22-15(11-16(23-12)24-10-4-7-21-24)19-8-9-20-17(25)13-5-2-3-6-14(13)18/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDNGOPXGQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)



![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
